1-Azido-3,5-bis(trifluoromethyl)benzene 1-Azido-3,5-bis(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.: 85862-50-6
VCID: VC14255012
InChI: InChI=1S/C8H3F6N3/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)16-17-15/h1-3H
SMILES:
Molecular Formula: C8H3F6N3
Molecular Weight: 255.12 g/mol

1-Azido-3,5-bis(trifluoromethyl)benzene

CAS No.: 85862-50-6

Cat. No.: VC14255012

Molecular Formula: C8H3F6N3

Molecular Weight: 255.12 g/mol

* For research use only. Not for human or veterinary use.

1-Azido-3,5-bis(trifluoromethyl)benzene - 85862-50-6

Specification

CAS No. 85862-50-6
Molecular Formula C8H3F6N3
Molecular Weight 255.12 g/mol
IUPAC Name 1-azido-3,5-bis(trifluoromethyl)benzene
Standard InChI InChI=1S/C8H3F6N3/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)16-17-15/h1-3H
Standard InChI Key SINHLVVTMGHDAW-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1C(F)(F)F)N=[N+]=[N-])C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-Azido-3,5-bis(trifluoromethyl)benzene consists of a benzene ring substituted at the 1, 3, and 5 positions. The 1-position hosts an azide group (-N₃), while the 3- and 5-positions are occupied by trifluoromethyl groups. This arrangement creates a sterically hindered yet electronically activated aromatic system. The trifluoromethyl groups exert strong electron-withdrawing effects, polarizing the ring and enhancing the reactivity of the azide moiety .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₃F₆N₃
Molecular Weight255.12 g/mol
Exact Mass255.02300 g/mol
Topological Polar Surface Area49.75 Ų
LogP (Octanol-Water)4.12

Synthesis and Manufacturing

Conventional Batch Synthesis

The most efficient route to 1-azido-3,5-bis(trifluoromethyl)benzene involves nucleophilic substitution of 3,5-bis(trifluoromethyl)benzyl chloride (4) with sodium azide (NaN₃). This reaction proceeds in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (60–80°C), achieving yields up to 94% .

Reaction Scheme:
3,5-Bis(CF₃)C₆H₃CH₂Cl + NaN₃ → 3,5-Bis(CF₃)C₆H₃CH₂N₃ + NaCl\text{3,5-Bis(CF₃)C₆H₃CH₂Cl + NaN₃ → 3,5-Bis(CF₃)C₆H₃CH₂N₃ + NaCl}

Microflow Azide Processes

To mitigate risks associated with hydrazoic acid (HN₃) formation—a toxic and explosive byproduct—researchers have developed continuous microflow reactors. These systems minimize headspace accumulation of HN₃ by ensuring rapid mixing and precise temperature control, enhancing safety without compromising yield .

Table 2: Comparison of Synthesis Methods

ParameterBatch ProcessMicroflow Process
Yield94%91–93%
Reaction Time6–8 hours10–15 minutes
HN₃ MitigationLimitedExcellent
ScalabilityModerateHigh

Physicochemical Properties

Stability and Reactivity

The compound exhibits moderate thermal stability, decomposing exothermically above 150°C. The azide group participates in [3+2] cycloadditions with alkynes (Huisgen reaction), forming triazole derivatives—a cornerstone of click chemistry . The -CF₃ groups further stabilize the transition state by withdrawing electron density, accelerating reaction kinetics .

Solubility and Lipophilicity

With a LogP of 4.12 , the compound is highly lipophilic, favoring dissolution in dichloromethane, THF, and ethers. Aqueous solubility is negligible (<0.1 mg/mL), necessitating organic solvents for handling.

Applications in Chemical Research

Pharmaceutical Intermediate

The azide moiety enables bioorthogonal labeling for drug-target engagement studies. For example, coupling with alkyne-functionalized biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) allows real-time tracking of drug distribution .

Materials Science

Incorporation into metal-organic frameworks (MOFs) enhances thermal stability and gas adsorption properties. The -CF₃ groups improve hydrophobicity, making these materials suitable for moisture-resistant coatings .

Related Compounds and Derivatives

1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene (CAS 620533-92-8)

This structural isomer features an azidomethyl (-CH₂N₃) side chain. With a molecular weight of 269.15 g/mol , it demonstrates enhanced solubility in ethanol and acetonitrile compared to the parent compound.

Table 3: Comparative Analysis of Azido Derivatives

Property1-Azido Derivative1-(Azidomethyl) Derivative
Molecular Weight255.12 g/mol269.15 g/mol
LogP4.123.99
Preferred ReactivityElectrophilic substitutionNucleophilic displacement

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator